molecular formula C9H11N3O2S B13431093 3,4-Propylenedioxythiophene Azide

3,4-Propylenedioxythiophene Azide

Cat. No.: B13431093
M. Wt: 225.27 g/mol
InChI Key: LQPYCRLQHDEFJV-UHFFFAOYSA-N
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Description

3,4-Propylenedioxythiophene Azide is a derivative of 3,4-propylenedioxythiophene, a conjugated polymer known for its high conductivity, chemical stability, and versatility in various applications. The azide functional group introduces additional reactivity, making it a valuable compound for further chemical modifications and applications in advanced materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-propylenedioxythiophene azide typically involves the functionalization of 3,4-propylenedioxythiophene with azide groups. One common method is the Staudinger-Vilarrasa reaction, which allows for the covalent attachment of azide groups to the thiophene ring . This reaction is carried out under mild conditions, often using a phosphine reagent and an azide source.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications in electronics, sensors, and other advanced materials .

Comparison with Similar Compounds

Uniqueness: 3,4-Propylenedioxythiophene azide stands out due to its azide functional group, which provides unique reactivity for click chemistry and other modifications. This makes it particularly valuable for applications requiring precise and stable chemical modifications .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

3-(azidomethyl)-3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine

InChI

InChI=1S/C9H11N3O2S/c1-9(4-11-12-10)5-13-7-2-15-3-8(7)14-6-9/h2-3H,4-6H2,1H3

InChI Key

LQPYCRLQHDEFJV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=CSC=C2OC1)CN=[N+]=[N-]

Origin of Product

United States

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